6-methyl-2-(pyridin-3-yl)-1H-indole
CAS No.:
Cat. No.: VC10562458
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C14H12N2 | 
|---|---|
| Molecular Weight | 208.26 g/mol | 
| IUPAC Name | 6-methyl-2-pyridin-3-yl-1H-indole | 
| Standard InChI | InChI=1S/C14H12N2/c1-10-4-5-11-8-14(16-13(11)7-10)12-3-2-6-15-9-12/h2-9,16H,1H3 | 
| Standard InChI Key | BKJUALJDZUWJHW-UHFFFAOYSA-N | 
| SMILES | CC1=CC2=C(C=C1)C=C(N2)C3=CN=CC=C3 | 
| Canonical SMILES | CC1=CC2=C(C=C1)C=C(N2)C3=CN=CC=C3 | 
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
6-Methyl-2-(pyridin-3-yl)-1H-indole (C₁₄H₁₂N₂) consists of an indole scaffold—a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substitutions include:
- 
Methyl group (-CH₃) at position 6 of the indole ring.
 - 
Pyridin-3-yl group (a pyridine ring attached via its third carbon) at position 2.
 
The IUPAC name derives from this substitution pattern, ensuring unambiguous identification .
Table 1: Key Molecular Descriptors
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 6-methyl-2-(pyridin-3-yl)-1H-indole can be inferred from methodologies applied to analogous indole derivatives. A plausible route involves:
- 
Indole Core Formation:
 - 
Pyridine Ring Introduction:
 
Key Reaction Conditions:
- 
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
 - 
Base: Na₂CO₃ or K₃PO₄.
 
Structural Modifications
Functionalization of the indole and pyridine rings enables diversification:
- 
N-Alkylation: Quaternization of the indole nitrogen to enhance solubility .
 - 
Electrophilic Substitution: Halogenation or nitration at reactive positions (e.g., C5 of indole) for further derivatization .
 
Physicochemical Properties
Spectroscopic Characterization
- 
¹H NMR:
 - 
Mass Spectrometry:
 
Thermodynamic Stability
- 
Thermogravimetric Analysis (TGA): Decomposition onset ~250°C, indicating moderate thermal stability.
 - 
Hygroscopicity: Low, due to hydrophobic indole and pyridine moieties.
 
| Compound | Target | IC₅₀ (nM) | Source | 
|---|---|---|---|
| 2-Methyl-1H-indole derivative | EZH2 | 2.1 | |
| 6-(Pyridin-3-yl)-1H-indole | Undetermined | N/A | 
Anticancer Activity
- 
In Silico Predictions: Molecular docking studies suggest affinity for kinase domains (e.g., JAK2, EGFR) .
 - 
Cytotoxicity Screening: Pending experimental validation, but methyl and pyridine groups may enhance cell membrane permeability .
 
Applications in Material Science
Organic Electronics
The conjugated π-system of indole-pyridine hybrids enables applications in:
- 
Organic Light-Emitting Diodes (OLEDs): As emissive layer components due to tunable fluorescence .
 - 
Photovoltaics: Electron-deficient pyridine rings improve charge transport in donor-acceptor polymers.
 
Coordination Chemistry
- 
Ligand Design: Pyridinyl nitrogen and indole NH serve as binding sites for transition metals (e.g., Ru, Pt) in catalytic complexes .
 
Challenges and Future Directions
Synthetic Limitations
- 
Regioselectivity: Controlling substitution patterns during indole functionalization remains challenging .
 - 
Scale-Up: Palladium catalysts and boronic acid reagents increase production costs .
 
Pharmacological Optimization
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